3-Chloropyrazine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrazine carboxamides, including derivatives of 3-Chloropyrazine-2-carboxamide, often involves reactions of pyrazinedicarboxylic anhydride with amines and anilines, leading to the formation of pyrazine carboxamides in good to excellent yields. A proposed mechanism includes the ring opening of the anhydride and decarboxylation of the heterocyclic ring, suggesting the involvement of an N-heterocyclic carbene intermediate (Naredla, Dash, & Klumpp, 2013).
Molecular Structure Analysis
Spectroscopic and quantum chemical studies on related chloropyrazine carboxamides have provided insights into their molecular structures. For example, density functional theory (DFT) has been utilized to obtain molecular structural parameters and vibrational frequencies, aiding in the understanding of the molecular electrostatic potential and predicting sites for electrophilic and nucleophilic attacks (Sebastian et al., 2016).
Chemical Reactions and Properties
Synthesis efforts have revealed a variety of reactions 3-Chloropyrazine-2-carboxamide can undergo, including aminodehalogenation to yield derivatives with varied substituents. These derivatives have shown in vitro activity against Mycobacterium tuberculosis, indicating the compound's relevance in medicinal chemistry (Janďourek et al., 2017).
Physical Properties Analysis
The physical properties of 3-Chloropyrazine-2-carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their application in chemical syntheses and pharmaceutical formulations. These properties are often determined through experimental methods and can vary significantly depending on the specific substituents attached to the pyrazine ring.
Chemical Properties Analysis
The chemical properties, including reactivity, potential for forming hydrogen bonds, and ability to undergo various chemical reactions, are essential for understanding how 3-Chloropyrazine-2-carboxamide and its derivatives interact in biological systems and chemical syntheses. NBO analysis and vibrational spectral analysis contribute to a deeper understanding of these interactions and the stability of the molecule, highlighting its potential for applications in nonlinear optics and as a ligand in metal complexes (Sakthivel et al., 2014).
Scientific Research Applications
Antimicrobial and Antimycobacterial Properties
3-Chloropyrazine-2-carboxamide and its derivatives have been extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis. Several studies have synthesized novel derivatives of 3-Chloropyrazine-2-carboxamide, revealing their potential as antimycobacterial agents. For instance, Janďourek et al. (2017) synthesized a series of 3-benzylaminopyrazine-2-carboxamides, demonstrating in vitro activity against Mycobacterium tuberculosis with minimal inhibitory concentration (MIC) values ranging from 6 to 42 µM (Janďourek et al., 2017). Similarly, Semelková et al. (2015) prepared N-alkyl-3-(alkylamino)pyrazine-2-carboxamides and their N-alkyl-3-chloropyrazine-2-carboxamide precursors, finding them effective against Mycobacterium tuberculosis with an MIC of 25 μg/mL (Semelková et al., 2015).
Antifungal Activity
In addition to antimycobacterial properties, some derivatives of 3-Chloropyrazine-2-carboxamide have shown moderate activity against certain fungal strains. Semelková et al. (2017) noted that some of the synthesized N-benzyl-3-chloropyrazine-2-carboxamides exhibited antimycobacterial and antibacterial properties, with a notable activity against Staphylococcus aureus and Staphylococcus epidermidis (Semelková et al., 2017).
Photosynthetic Electron Transport Inhibition
3-Chloropyrazine-2-carboxamide derivatives have also been investigated for their ability to inhibit photosynthetic electron transport (PET) in plants. Doležal et al. (2007) explored the photosynthesis inhibition and antialgal activity of pyrazine derivatives, finding significant inhibitory effects on oxygen evolution rate in spinach chloroplasts (Doležal et al., 2007).
Synthesis and Chemical Analysis
Advancements in synthesis and analysis of 3-Chloropyrazine-2-carboxamide and its derivatives have been a focus of several studies. Ingham et al. (2014) described the use of new software and devices for the automated flow preparation of pyrazine-2-carboxamide derivatives, showcasing technological advancements in chemical synthesis (Ingham et al., 2014). Additionally, vibrational spectral analysis of these compounds has been conducted to understand their chemical properties and activities (Sakthivel et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-chloropyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPMRHPLAQSPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306592 | |
Record name | 3-chloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyrazine-2-carboxamide | |
CAS RN |
21279-62-9 | |
Record name | 21279-62-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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